rac Desisopropyl Tolterodine Methyl Ether

Description

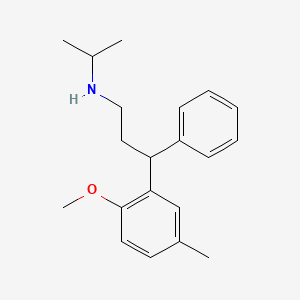

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-3-phenyl-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-15(2)21-13-12-18(17-8-6-5-7-9-17)19-14-16(3)10-11-20(19)22-4/h5-11,14-15,18,21H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTHIYCZGOKIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CCNC(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-65-8 | |

| Record name | (3RS)-3-(2-Methoxy-5-methylphenyl)-N-(1-methylethyl)-3-phenylpropan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3RS)-3-(2-METHOXY-5-METHYLPHENYL)-N-(1-METHYLETHYL)-3-PHENYLPROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCU9TJ4GAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry of Rac Desisopropyl Tolterodine Methyl Ether

Retrosynthetic Analysis and Strategic Disconnections for rac Desisopropyl Tolterodine (B1663597) Methyl Ether

A retrosynthetic analysis of rac-Desisopropyl Tolterodine Methyl Ether (I) provides a logical framework for devising its synthetic routes. The target molecule is an N-isopropyl substituted 3,3-diphenylpropylamine (B135516) derivative. The most apparent disconnection is at the C-N bond of the isopropylamine (B41738) group, leading to a key intermediate, a 3-(2-methoxy-5-methylphenyl)-3-phenylpropanal (II) and isopropylamine. This disconnection is strategically sound as it allows for the late-stage introduction of the amine moiety via reductive amination.

Further disconnection of the aldehyde (II) at the C1-C2 bond suggests a Wittig-type reaction or a related olefination between a benzaldehyde (B42025) derivative and a suitable C2-synthon. However, a more common and reliable approach involves the conjugate addition of a phenyl group to a cinnamic acid derivative, followed by functional group manipulations.

A more practical retrosynthetic pathway, inspired by the synthesis of related compounds, starts with the disconnection of the amine, leading back to the corresponding carboxylic acid, 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid (III). This acid can be synthesized through a Michael addition of a phenyl Grignard reagent to a substituted cinnamic acid ester, followed by hydrolysis. The precursor, 2-methoxy-5-methylbenzaldehyde (B1297009) (IV), is a readily available starting material. This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway:

This analysis highlights key intermediates and the strategic bond disconnections that form the basis for the synthetic pathways discussed in the following section.

Development and Optimization of Novel Synthetic Pathways for rac Desisopropyl Tolterodine Methyl Ether

The development of a robust synthetic pathway for rac-Desisopropyl Tolterodine Methyl Ether is crucial for obtaining this compound for reference standards and research purposes. A practical and scalable synthesis can be adapted from established methods for analogous pharmaceutical compounds. A plausible synthetic route is detailed below, starting from commercially available precursors.

Synthetic Pathway:

Synthesis of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid (III): This key intermediate can be prepared via a Michael addition. A substituted cinnamic acid, derived from the condensation of 2-methoxy-5-methylbenzaldehyde (IV) and malonic acid, is reacted with phenylmagnesium bromide in the presence of a copper(I) catalyst. Subsequent hydrolysis of the resulting ester or nitrile affords the desired carboxylic acid (III).

Conversion to the Amide: The carboxylic acid (III) is then activated, typically by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is subsequently reacted with isopropylamine to form the corresponding amide, N-isopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide.

Reduction of the Amide: The final step is the reduction of the amide to the target secondary amine, rac-Desisopropyl Tolterodine Methyl Ether (I). This transformation is commonly achieved using a powerful reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

An alternative and often more efficient approach for the final step is direct reductive amination. This involves the reaction of the aldehyde intermediate, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanal (II), with isopropylamine in the presence of a reducing agent. The aldehyde (II) can be obtained from the carboxylic acid (III) via reduction to the corresponding alcohol followed by mild oxidation.

Table of Synthetic Reactions:

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Michael Addition & Hydrolysis | Phenylmagnesium bromide, Cu(I) salt, Cinnamic acid derivative; then H3O+ | 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid (III) |

| 2 | Amide Formation | SOCl2 or (COCl)2; then Isopropylamine | N-isopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |

| 3 | Amide Reduction | Lithium Aluminum Hydride (LAH), THF | rac-Desisopropyl Tolterodine Methyl Ether (I) |

| Alt. 3 | Reductive Amination | 3-(2-methoxy-5-methylphenyl)-3-phenylpropanal (II), Isopropylamine, NaBH(OAc)3 or H2/Pd-C | rac-Desisopropyl Tolterodine Methyl Ether (I) |

Stereoselective Synthesis Methodologies for Desisopropyl Tolterodine Methyl Ether Enantiomers

The target molecule, Desisopropyl Tolterodine Methyl Ether, possesses a stereocenter at the C3 position of the propyl chain. Consequently, it exists as a pair of enantiomers. While the racemic mixture is often the initial target for impurity identification, the synthesis of individual enantiomers is critical for pharmacological studies and for understanding the stereochemical purity of the active pharmaceutical ingredient, Tolterodine.

Several strategies can be employed for the stereoselective synthesis of the enantiomers:

Chiral Resolution: This classical method involves the separation of the racemic mixture. For rac-Desisopropyl Tolterodine Methyl Ether, this can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers can then be separated by fractional crystallization due to their different physical properties. Following separation, the pure enantiomer of the target compound is liberated by treatment with a base.

Asymmetric Synthesis: A more elegant and efficient approach is to introduce the stereocenter in a controlled manner. One established method for the asymmetric synthesis of related 3,3-diphenylpropylamines involves the use of a chiral auxiliary. For instance, a chiral oxazolidinone can be acylated with a substituted cinnamic acid. The subsequent copper-assisted conjugate addition of a Grignard reagent proceeds with high diastereoselectivity, controlled by the chiral auxiliary. After the addition, the auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid, which is then converted to the target amine.

Enzymatic Resolution: Lipases are known to catalyze the enantioselective acylation or hydrolysis of racemic amines and alcohols. This method could potentially be applied to resolve rac-Desisopropyl Tolterodine Methyl Ether or a suitable precursor.

Table of Stereoselective Approaches:

| Method | Description | Key Features |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation. | Relies on differential solubility of diastereomers; often requires screening of resolving agents. |

| Asymmetric Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction. | Can provide high enantiomeric excess; requires stoichiometric use of the chiral auxiliary. |

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution of the racemic mixture. | High enantioselectivity under mild conditions; may require optimization of enzyme and reaction conditions. |

Advanced Purification Techniques for this compound and its Intermediates

The purification of rac-Desisopropyl Tolterodine Methyl Ether and its synthetic intermediates is essential to ensure high purity, which is critical for its use as a reference standard. Standard purification techniques such as column chromatography on silica (B1680970) gel are routinely employed.

For the final product and for the separation of its enantiomers, more advanced techniques are often necessary:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the isolation of high-purity compounds. For a basic compound like rac-Desisopropyl Tolterodine Methyl Ether, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically used.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): For the separation of the enantiomers of Desisopropyl Tolterodine Methyl Ether, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral amines. nih.govyakhak.org The selection of the appropriate chiral column and mobile phase is crucial and often requires screening of various conditions. yakhak.orgmdpi.com

Table of Purification Techniques:

| Technique | Application | Principle |

| Column Chromatography | Purification of synthetic intermediates and the final product. | Differential adsorption of components onto a stationary phase. |

| Preparative HPLC | High-purity isolation of the final product. | High-resolution separation based on partitioning between a stationary and a mobile phase. |

| Chiral HPLC | Separation of the enantiomers of Desisopropyl Tolterodine Methyl Ether. | Differential interaction of enantiomers with a chiral stationary phase. nih.govyakhak.org |

Spectroscopic Characterization Methods for Confirming the Structure of Synthetic this compound

The unambiguous confirmation of the structure of synthesized rac-Desisopropyl Tolterodine Methyl Ether is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methoxy (B1213986) group protons, the methyl group on the phenyl ring, the methine and methylene (B1212753) protons of the propyl chain, and the protons of the isopropyl group. The integration of the signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for the analysis of such compounds. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether).

Table of Spectroscopic Data (Predicted):

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons (~6.5-7.5 ppm), Methoxy protons (~3.8 ppm), Propyl chain protons (~1.8-3.0 ppm), Isopropyl protons (methine and methyls, ~1.0-3.0 ppm), p-Methyl protons (~2.3 ppm) |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), Methoxy carbon (~55 ppm), Propyl chain carbons (~30-50 ppm), Isopropyl carbons (~20-50 ppm), p-Methyl carbon (~20 ppm) |

| Mass Spec (ESI) | [M+H]⁺ peak at m/z corresponding to C20H28NO⁺ |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2800-3000 (Aliphatic C-H stretch), ~1600, 1500 (C=C stretch), ~1250 (C-O stretch) |

Molecular and Cellular Pharmacological Research on Rac Desisopropyl Tolterodine Methyl Ether

In Vitro Receptor Binding and Ligand-Target Interaction Studies of rac Desisopropyl Tolterodine (B1663597) Methyl Ether

There are no available studies that characterize the binding affinity of rac Desisopropyl Tolterodine Methyl Ether for muscarinic receptors or other potential biological targets. For context, both tolterodine and its active 5-hydroxymethyl metabolite demonstrate high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or calcium channels. drugbank.comfda.gov The pA2 values, a measure of antagonist potency, for tolterodine and its 5-hydroxymethyl metabolite (DD 01) at muscarinic receptors in human isolated urinary bladder are comparable to that of atropine (B194438) and oxybutynin. nih.gov Without experimental data, the receptor binding profile of this compound remains unknown.

Assessment of Cellular Signaling Pathways Modulated by this compound

No research has been published detailing the effects of this compound on intracellular signaling cascades. The antagonism of muscarinic receptors by tolterodine and its active metabolite leads to the inhibition of downstream signaling pathways responsible for smooth muscle contraction. drugbank.com However, the modulatory effects, if any, of this compound on these or other cellular signaling pathways have not been investigated.

Functional Characterization of this compound Activity in Isolated Tissue Preparations (Non-human)

There is no data available from functional studies in isolated non-human tissue preparations for this compound. Such experiments are crucial for determining a compound's effect on tissue contractility and function. For comparison, studies on guinea-pig isolated urinary bladder strips have shown that tolterodine competitively inhibits carbachol-induced contractions. nih.gov Similarly, in human isolated urinary bladder, both tolterodine and its active DD 01 metabolite effectively antagonize carbachol-induced contractions without affecting those induced by potassium chloride, indicating a specific antimuscarinic action rather than non-specific calcium channel blockade. nih.gov The functional activity of this compound in similar assays has not been reported.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

A comprehensive Structure-Activity Relationship (SAR) analysis for this compound is not possible due to the absence of pharmacological data. The chemical structure of tolterodine features a diisopropylamino group, which is critical for its activity. The subject compound, this compound, differs by the removal of one isopropyl group and the methylation of the phenolic hydroxyl group. The impact of these specific structural modifications on muscarinic receptor affinity and functional activity has not been elucidated in the scientific literature.

Comparative Molecular Pharmacology of this compound with Parent Drugs and Other Metabolites

A comparative pharmacological analysis of this compound against tolterodine, 5-hydroxymethyl tolterodine, or other N-dealkylated metabolites cannot be conducted. The existing research extensively compares tolterodine and its 5-hydroxymethyl metabolite, establishing their similar potency and selectivity profiles. drugbank.comnih.gov However, without any pharmacological data for this compound, its relative activity remains uncharacterized.

Advanced Analytical Methodologies for Rac Desisopropyl Tolterodine Methyl Ether

High-Resolution Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC) for rac Desisopropyl Tolterodine (B1663597) Methyl Ether

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for the analysis of tolterodine and its impurities, offering high resolution and sensitivity. Gas chromatography (GC) can also be employed, typically after derivatization.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reversed-phase HPLC and UPLC methods are widely used for the separation of tolterodine and its related compounds. nih.govnih.govresearchgate.netscholarsresearchlibrary.com These methods are capable of resolving the main compound from its process-related impurities and degradation products. A stability-indicating UPLC method developed for tolterodine tartrate utilized a Waters ACQUITY UPLC™ BEH shield RP18 column (2.1 × 100 mm, 1.7 μm) with a gradient mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). nih.gov This methodology can be adapted for the separation of rac Desisopropyl Tolterodine Methyl Ether. The shorter analysis times and higher efficiency of UPLC make it a superior choice for high-throughput analysis. nih.gov

Illustrative HPLC/UPLC Parameters for Analysis:

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic acid in Water | 0.01 M Potassium dihydrogen phosphate (pH 3.5) |

| Mobile Phase B | 0.05% Trifluoroacetic acid in Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 220 nm | UV at 210 nm |

| Injection Volume | 10 µL | 2 µL |

| Run Time | ~35 min | <10 min |

Gas Chromatography (GC):

GC coupled with mass spectrometry (GC-MS) has been successfully used for the determination of tolterodine and its metabolites in biological fluids. nih.gov Due to the low volatility of this compound, derivatization with a silylating agent is a necessary step to improve its chromatographic properties. This method offers high specificity and sensitivity. nih.gov

Illustrative GC-MS Parameters for Analysis:

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., 5% phenyl methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Gradient (e.g., 150°C to 300°C) |

| Derivatization | Silylation (e.g., with BSTFA) |

| Detection | Mass Spectrometry (Selected Ion Monitoring) |

Mass Spectrometric Approaches (e.g., LC-MS/MS, HRMS) for Identification and Quantification of this compound in Biological and Synthetic Matrices

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the sensitive and selective analysis of pharmaceutical compounds in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high selectivity and sensitivity. nih.govnih.govresearchgate.net Methods developed for tolterodine in rat plasma have demonstrated linear concentration ranges from 20.00 to 5000.00 pg/mL. nih.govnih.gov These methods typically involve liquid-liquid extraction or solid-phase extraction for sample clean-up, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. nih.govnih.gov For this compound, specific precursor and product ion transitions would need to be determined.

Illustrative LC-MS/MS Parameters for Bioanalysis:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of this compound |

| Product Ion (Q3) | Specific fragment ion |

| Collision Energy | Optimized for the specific transition |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |

High-Resolution Mass Spectrometry (HRMS):

HRMS, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, is crucial for the unambiguous identification of unknown impurities by providing accurate mass measurements. This allows for the determination of the elemental composition of the molecule. HRMS has been used to characterize degradation products of tolterodine. nih.gov

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Comprehensive Structural Elucidation of this compound

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are essential for confirming the structure of this compound. The structural elucidation of tolterodine degradation products has been successfully achieved using these NMR techniques. nih.govnih.govjocpr.com The chemical shifts and coupling constants of the protons and carbons in the molecule provide a complete picture of its connectivity and stereochemistry. While specific data for this compound is not publicly available, analysis would focus on the signals corresponding to the methyl ether group and the absence of the isopropyl groups. High-field NMR instruments are capable of detecting impurities at very low levels, satisfying regulatory requirements. nih.gov

Illustrative NMR Data Interpretation Focus:

| Nucleus | Expected Key Signals for this compound |

|---|---|

| ¹H NMR | - Signal for the methoxy (B1213986) (-OCH₃) protons. - Absence of signals for the isopropyl protons. - Signals for the aromatic and aliphatic protons of the core structure. |

| ¹³C NMR | - Signal for the methoxy carbon. - Absence of signals for the isopropyl carbons. - Signals for the aromatic and aliphatic carbons. |

Other Spectroscopic Techniques:

Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule, such as the ether linkage and aromatic rings. jocpr.com

Development and Validation of Bioanalytical Methods for Preclinical Research of this compound

The development and validation of bioanalytical methods are fundamental for preclinical pharmacokinetic studies. rfppl.co.in As this compound is structurally related to tolterodine, a muscarinic receptor antagonist, methods developed for this class of compounds can serve as a template. nih.govnih.govescholarship.org

A robust bioanalytical method for this compound would likely involve LC-MS/MS for quantification in biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.govresearchgate.net The validation of such a method would need to adhere to regulatory guidelines and would include the assessment of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability. rfppl.co.in

Key Validation Parameters for a Bioanalytical Method:

| Parameter | Description |

|---|---|

| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The range of concentrations over which the method is accurate and precise. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Recovery | The efficiency of the extraction procedure. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

Applications of Isotope-Labeled this compound in Quantitative Analytical and Mechanistic Studies

Stable isotope-labeled (SIL) analogues of analytes are invaluable tools in modern analytical and mechanistic research. A deuterium-labeled version of the compound, this compound-d7, is commercially available. nih.govnih.gov

Quantitative Analytical Studies:

The primary application of an isotope-labeled version of this compound is as an internal standard in quantitative LC-MS/MS bioanalysis. nih.govnih.govresearchgate.netsigmaaldrich.com Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it can effectively compensate for variability in sample preparation, chromatographic retention, and ionization efficiency, leading to more accurate and precise quantification. nih.govnih.gov

Mechanistic Studies:

Isotope-labeled compounds are also used in metabolic studies to trace the biotransformation pathways of a drug or compound. By administering the labeled compound, metabolites can be distinguished from endogenous substances, facilitating their identification and characterization.

Preclinical Disposition and Pharmacokinetic Research of Rac Desisopropyl Tolterodine Methyl Ether Non Human, Mechanistic Focus

Absorption and Distribution Mechanisms of rac Desisopropyl Tolterodine (B1663597) Methyl Ether in Animal Models

Direct research specifically detailing the absorption and distribution mechanisms of rac Desisopropyl Tolterodine Methyl Ether in animal models is not extensively available in published literature. However, insights can be drawn from the behavior of its parent compound, tolterodine, and the broader class of N-dealkylated metabolites.

Tolterodine itself undergoes rapid and almost complete intestinal absorption after oral administration in preclinical species such as the mouse, rat, and dog, with peak serum concentrations generally observed within one hour. nih.gov The parent compound exhibits a high volume of distribution in these species, which is indicative of extensive distribution into extravascular tissues. nih.gov

The formation of this compound occurs as part of the metabolic cascade of tolterodine. One of the primary metabolic pathways for tolterodine is N-dealkylation, a process that removes one or both of the isopropyl groups from the nitrogen atom. nih.gov This N-dealkylation is considered a low affinity, high capacity pathway. nih.gov In mouse liver microsomes, N-dealkylated tolterodine was found to be a major metabolite.

Given that this compound is a derivative of an N-dealkylated metabolite, its absorption profile would be linked to its formation from the parent compound post-absorption. The distribution of this metabolite would subsequently be influenced by its own physicochemical properties, such as its lipophilicity and ability to bind to plasma proteins and tissues. While specific data for the methyl ether derivative is scarce, the general principles of drug distribution suggest it would circulate and partition into various tissues based on these characteristics.

| Parameter | Mouse | Rat | Dog |

| Parent Compound (Tolterodine) Peak Serum Concentration | < 1 hour | < 1 hour | < 1 hour |

| Parent Compound (Tolterodine) Bioavailability | 2-20% | 2-20% | 58-63% |

| Parent Compound (Tolterodine) Volume of Distribution | High | High | High |

| This table presents pharmacokinetic parameters of the parent compound, tolterodine, in various animal models to provide context for the likely post-absorptive formation and subsequent distribution of its metabolites. nih.gov |

Excretion Pathways and Elimination Kinetics of this compound in Preclinical Species

Tolterodine is eliminated rapidly from serum, with a half-life of less than two hours in mice, rats, and dogs. nih.gov The parent drug is extensively metabolized, and the resulting metabolites are cleared through both renal and fecal routes. The primary routes of excretion for tolterodine-related substances show significant species-dependent differences. In rats, approximately 80% of an administered dose is excreted in the feces, indicating substantial biliary excretion. In contrast, mice and dogs excrete roughly equal amounts of radioactivity in urine and feces.

Studies using radiolabeled tolterodine have shown that urinary excretion of all compound-related substances is around 15% in the rat, 45% in the mouse, and 50% in the dog. nih.gov The metabolites found in urine and feces are varied, with the major metabolites being the 5-hydroxymethyl and 5-carboxylic acid derivatives, as well as N-dealkylated products. nih.gov It is plausible that this compound, as a downstream metabolite, would be eliminated via these same pathways, potentially after further biotransformation or conjugation. For instance, metabolites of tolterodine can undergo phase II metabolism, such as conjugation with glucuronic acid, before excretion. nih.gov

| Species | Primary Excretion Route for Tolterodine-Related Compounds | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) |

| Rat | Fecal | ~15% | ~80% |

| Mouse | Urine and Feces | ~45% | ~50% |

| Dog | Urine and Feces | ~50% | ~50% |

| This table summarizes the excretion patterns of total radioactivity following administration of radiolabeled tolterodine in preclinical models. nih.govfda.gov |

Investigation of Drug Transporters Involved in the Disposition of this compound

There is a lack of direct studies investigating the role of specific drug transporters in the disposition of this compound. However, research on the parent compound, tolterodine, and general principles of drug transport provide some potential insights.

Efflux transporters like P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), are known to be involved in the disposition of many drugs by limiting their absorption and facilitating their excretion. d-nb.infomdpi.comresearchgate.net Ketoconazole, a known inhibitor of both CYP3A4 and P-gp, has been shown to increase the maximum concentration of tolterodine, which could suggest a role for P-gp in its intestinal absorption. nih.gov Given that P-gp has a broad substrate specificity, it is conceivable that it may also play a role in the transport of tolterodine's metabolites, including N-dealkylated derivatives like this compound.

The significant biliary excretion of tolterodine metabolites observed in rats strongly suggests the involvement of hepatic uptake and efflux transporters in their disposition. nih.gov Transporters located on the canalicular membrane of hepatocytes are responsible for pumping drugs and their metabolites into the bile. unc.edu While the specific transporters for this compound have not been identified, it is likely that one or more of these systems contribute to its biliary clearance.

In Vivo Mechanistic Pharmacokinetic Studies of this compound in Animal Models

Specific in vivo mechanistic pharmacokinetic studies focusing on this compound have not been identified in the reviewed literature. Research has predominantly centered on the parent compound, tolterodine, and its major active metabolite, 5-hydroxymethyl tolterodine. nih.govnih.gov

Mechanistic studies of tolterodine reveal that its metabolism is a key determinant of its pharmacokinetic profile. In preclinical models, tolterodine is extensively metabolized in the liver. nih.govnih.gov The two main metabolic pathways are hydroxylation of the 5-methyl group and N-dealkylation. nih.gov The N-dealkylation pathway, which leads to the formation of precursors to this compound, is described as a low affinity, high capacity pathway. nih.gov

In mice, N-dealkylated tolterodine was a major metabolite, accounting for a significant portion of the total metabolism in liver microsome incubations. In rats, N-dealkylated tolterodine was also a major metabolite, alongside didealkylated tolterodine. This indicates that the formation of N-dealkylated metabolites is a significant event in the in vivo disposition of tolterodine in these species. The subsequent methylation to form the ether derivative would be a further metabolic step.

Role of this compound in the Overall Pharmacokinetic Profile of Parent Compounds in Preclinical Models

The formation of N-dealkylated metabolites represents a significant clearance pathway for tolterodine. In mice and dogs, the metabolic profile of tolterodine is similar to that in humans, where both hydroxylation and N-dealkylation are important. nih.gov In rats, the metabolic pattern is different, with more extensive metabolism and the formation of additional metabolites. nih.gov

Applications and Future Directions in Rac Desisopropyl Tolterodine Methyl Ether Research

Utilization of rac Desisopropyl Tolterodine (B1663597) Methyl Ether as a Chemical Reference Standard in Pharmaceutical Analysis and Quality Control

The primary and most established application of rac Desisopropyl Tolterodine Methyl Ether is its use as a chemical reference standard. Pharmaceutical companies and regulatory bodies rely on well-characterized reference standards of active pharmaceutical ingredients (APIs), their impurities, and metabolites to ensure the quality, purity, and consistency of drug products. pharmaffiliates.com

This compound is a known impurity and metabolite of tolterodine and, by extension, its prodrug fesoterodine (B1237170). usbio.netchemicalbook.com As such, its reference standard is essential for:

Method Development and Validation: In the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to quantify tolterodine or fesoterodine and their related substances in bulk drug material and finished pharmaceutical formulations. researchgate.netnih.gov The standard allows analysts to confirm the method's ability to separate the impurity from the main compound and other related substances.

Quality Control (QC) Testing: During routine QC testing of drug batches, the reference standard is used to identify and quantify the presence of this compound. This ensures that its levels remain below the safety thresholds established by regulatory guidelines like those from the International Council for Harmonisation (ICH).

Stability Studies: It is used as a marker in stability studies to track the degradation of the drug product under various environmental conditions (e.g., heat, humidity, light). nih.gov

Suppliers of pharmaceutical reference materials offer this compound and its isotopically labeled (deuterated) analogues for these purposes. pharmaffiliates.comusbio.netlgcstandards.commedchemexpress.com The deuterated versions are particularly valuable in pharmacokinetic studies that use mass spectrometry, as they can be used as internal standards for precise quantification in complex biological matrices. medchemexpress.com

Exploration of this compound as a Lead Compound or Scaffold for Novel Chemical Entity Design

While this compound itself is considered to have negligible pharmacological activity compared to its parent compounds, its core structure could theoretically serve as a scaffold in medicinal chemistry. nih.gov The practice of using metabolites or their derivatives as starting points for new drug discovery programs is a recognized strategy.

The development of fesoterodine is a prime example of metabolite-based drug design; it was created as a prodrug to deliver 5-hydroxymethyl tolterodine (5-HMT), the principal active metabolite of tolterodine, more effectively and with less pharmacokinetic variability than tolterodine itself. researchgate.net This success demonstrates that exploring the chemical space around active metabolites can yield improved therapeutic agents.

Future research could involve using the this compound scaffold for:

Scaffold Hopping: Modifying its structure to identify novel chemical entities that may interact with different biological targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to understand how structural changes affect binding to muscarinic receptors or other potential targets. Computational approaches could guide the design of these new entities to possess more suitable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Integration of Computational Chemistry and Chemoinformatics Approaches in this compound Research

Computational chemistry and chemoinformatics are powerful tools for investigating the properties of molecules like this compound without the need for extensive laboratory work. Although specific computational studies on this exact molecule are not widely published, the methodologies have been applied to its parent compound, tolterodine, and its primary metabolites. scialert.netscialert.net

These computational approaches can be extended to this compound to:

Predict Physicochemical Properties: Molecular modeling can calculate properties such as solvation energy and dipole moments, which relate to the molecule's solubility and potential for crossing biological membranes. scialert.net

Determine Molecular Geometries and Stability: Techniques like molecular mechanics, semi-empirical calculations (e.g., PM3), and Density Functional Theory (DFT) can optimize the molecule's 3D structure and calculate its kinetic stability by examining the LUMO-HOMO energy gap. scialert.net

Docking Studies: Molecular docking simulations could predict the binding affinity and orientation of this compound within the binding pockets of various enzymes and receptors, including the muscarinic receptors targeted by tolterodine. nih.gov This could help confirm its low expected activity or potentially identify unforeseen interactions.

A summary of computational methods applicable to this research is presented below.

| Computational Method | Application in this compound Research | Finding from Related Tolterodine Studies |

| Molecular Mechanics (MMFF) | Optimization of molecular geometry. | Used to optimize the geometries of tolterodine and its primary metabolites. scialert.net |

| Semi-Empirical (PM3) | Calculation of electronic properties and solvation energies. | Calculated solvation energies to predict water solubility of tolterodine metabolites. scialert.net |

| Density Functional Theory (DFT) | High-accuracy calculation of electronic structure and energy differences (LUMO-HOMO gap) to predict kinetic stability. | Showed that tolterodine and its primary active metabolite are kinetically inert. scialert.net |

| Molecular Docking | Prediction of binding modes and affinities to biological targets like CYP enzymes or muscarinic receptors. | Used to guide the design of new chemical entities with specific CYP3A4 interaction profiles. researchgate.net |

Emerging Research Areas and Unexplored Biological Activities of this compound

The primary biological role of this compound is as a minor metabolite in the complex biotransformation of tolterodine. usbio.netchemicalbook.com Tolterodine itself is metabolized primarily via two pathways: hydroxylation by CYP2D6 to form the active 5-HMT metabolite, and N-dealkylation by CYP3A4. nih.govnih.gov Further metabolic steps produce a variety of downstream products.

While the major pharmacological activity of tolterodine therapy is attributed to the parent drug and its 5-HMT metabolite, which are potent muscarinic receptor antagonists, the biological activities of minor metabolites are often presumed to be negligible and are rarely explored in detail. nih.govdrugbank.com

Emerging research could focus on:

Off-Target Activity Screening: Testing the compound against a broad panel of receptors and enzymes to uncover any unexpected biological activity.

Metabolic Pathway Probe: Using the compound as a chemical tool to study the activity and specificity of certain metabolic enzymes in vitro.

Advancements in Methodologies for Studying Complex Metabolite Profiles and Their Impact on Drug Discovery

The identification and characterization of metabolites like this compound are heavily reliant on sophisticated analytical technology. rsc.org The field of drug metabolism has seen significant advancements, moving toward more comprehensive and rapid profiling of all drug-related components in biological samples. acs.orgnih.gov

Key methodologies include:

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. rsc.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for separating and identifying metabolites in complex mixtures like plasma or liver microsome incubations. acs.orgresearchgate.net

Advanced Data Acquisition and Mining: Modern workflows use data-independent acquisition (DIA) methods like MSE and sophisticated software to mine the vast datasets generated by HRMS. nih.gov Techniques such as mass defect filtering (MDF) and background subtraction help to automatically pinpoint potential metabolites from the complex biological background. acs.orgnih.gov

These advanced methods are crucial for building a complete picture of a drug's metabolic fate, ensuring that even trace metabolites are detected and characterized, which is a key requirement in modern drug safety assessment. rsc.orgacs.orgnih.gov

Translational Research Perspectives for Metabolites of Tolterodine and Fesoterodine, Including the Role of this compound (Strictly Preclinical and Mechanistic)

Translational research aims to bridge the gap between preclinical findings and clinical application. In the context of tolterodine and fesoterodine, understanding their metabolism is a critical piece of translational science.

The development of fesoterodine as a prodrug for 5-HMT was a direct result of preclinical and clinical pharmacokinetic findings with tolterodine. researchgate.net Researchers noted that tolterodine's metabolism was dependent on an individual's CYP2D6 genetic makeup, leading to variable exposures. nih.gov Fesoterodine was designed to bypass this specific enzyme for its initial activation, instead relying on ubiquitous esterases, thereby providing more consistent exposure to the active moiety 5-HMT across different patient populations. researchgate.net

Preclinical and mechanistic studies that characterize the full metabolic map, including the formation pathways of minor metabolites like this compound, are fundamental to this process. In vitro studies using human liver microsomes and recombinant CYP enzymes are used to:

Identify the key enzymes responsible for each metabolic step (e.g., CYP2D6 for hydroxylation, CYP3A4 for N-dealkylation). nih.govresearchgate.net

Characterize potential species differences in metabolism to select the appropriate animal models for toxicology studies. youtube.com

Investigate the potential for enzyme inhibition or induction, which informs predictions of clinical drug-drug interactions. nih.govnih.gov

While this compound itself may not have a direct therapeutic role, its identification and characterization are integral to the comprehensive, mechanism-based understanding of drug disposition that underpins modern, safer drug development.

Q & A

Q. What are the key considerations for synthesizing rac Desisopropyl Tolterodine Methyl Ether, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including alkylation and esterification. Critical parameters include solvent selection (e.g., dichloromethane or THF), temperature control (e.g., maintaining <0°C for sensitive intermediates), and catalyst choice (e.g., palladium-based catalysts for cross-coupling reactions). To optimize yields, researchers should:

- Monitor reaction progress via TLC or HPLC .

- Purify intermediates using column chromatography or recrystallization .

- Adjust stoichiometry of reagents (e.g., excess methylating agents) to drive esterification to completion .

Reference Srinivas et al. (2005) for detailed protocols on analogous Tolterodine derivatives .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Comprehensive characterization requires:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm methyl ether and desisopropyl groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (theoretical m/z: 283.408 for C₁₉H₂₅NO) .

- X-ray crystallography (if crystalline) to resolve stereochemistry, particularly for chiral centers .

- FT-IR to identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Based on GHS classifications for structurally related compounds:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical methods validate chiral purity?

Methodological Answer:

- Chiral Resolution Techniques:

- Validation:

Q. What strategies mitigate contradictory data in stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- Data Analysis:

Q. How can researchers profile trace impurities in this compound, and what thresholds align with ICH guidelines?

Methodological Answer:

- Impurity Identification:

- Thresholds:

Q. What in silico models predict the metabolic pathways of this compound, and how do they correlate with experimental data?

Methodological Answer:

- Computational Tools:

- Experimental Correlation:

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity profiles reported for this compound across in vitro and in vivo studies?

Methodological Answer:

- Root-Cause Analysis:

- Tiered Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.